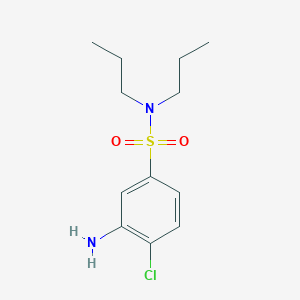

3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide

Descripción general

Descripción

3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide is a chemical compound with the molecular formula C12H19ClN2O2S. It is a derivative of benzenesulfonamide, featuring an amino group (-NH2) and a chloro group (-Cl) on the benzene ring, as well as two propyl groups (-C3H7) attached to the nitrogen atom of the sulfonamide group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide typically involves the following steps:

Benzene Sulfonation: Benzene is first sulfonated to produce benzenesulfonic acid.

Chlorination: The benzenesulfonic acid undergoes chlorination to introduce the chloro group, resulting in 4-chlorobenzenesulfonic acid.

Amination: The chloro group is then substituted with an amino group to form 4-chloroaniline.

N-Propyl Derivatization: Finally, the amino group is reacted with propyl chloride to yield this compound.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Diazotization and Subsequent Substitution Reactions

The primary amine group undergoes diazotization under acidic conditions (HCl/NaNO₂ at 0–5°C), forming a diazonium intermediate. This intermediate participates in displacement reactions:

*Hypothetical yields based on analogous reactions in sulfonamide systems .

Nucleophilic Aromatic Substitution (NAS)

The chlorine substituent is activated for NAS due to the ortho-directing amino group and sulfonamide’s electron-withdrawing effects. Reactivity is enhanced in polar aprotic solvents:

Transition Metal-Catalyzed Couplings

The chlorine atom participates in cross-coupling reactions under palladium/copper catalysis:

Amino Group Functionalization

The aromatic amine undergoes derivatization to modify biological activity or solubility:

Sulfonamide Group Reactivity

The dipropylsulfonamide moiety shows stability under most conditions but can be hydrolyzed under extreme acidity:

| Reaction | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Hydrolysis | H₂SO₄ (conc.), reflux, 24h | 3-Amino-4-chlorobenzenesulfonic acid | Degradation pathway | |

| Alkylation | MeI, K₂CO₃, DMF | 3-Amino-4-chloro-N,N-dipropyl-N-methylbenzene-sulfonamide | Rare due to steric hindrance |

Oxidation Reactions

Controlled oxidation of the amino group modifies electronic properties:

Key Mechanistic Insights:

-

Electron redistribution : The amino group’s +M effect activates the ring for electrophilic substitution at the 4- and 6-positions, while the sulfonamide’s -I effect directs reactivity toward meta positions .

-

Steric effects : Bulky dipropyl groups on the sulfonamide nitrogen limit accessibility for certain nucleophiles, reducing reaction rates in crowded systems.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide has been investigated for its potential as an antimicrobial agent. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. This compound's structure allows it to target specific enzymes involved in bacterial metabolism, making it a candidate for developing new antibiotics.

Enzyme Inhibition Studies

Research has shown that this compound can act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For example, studies have demonstrated its efficacy in inhibiting dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria . This mechanism highlights its potential use in developing novel therapeutic agents against antibiotic-resistant strains.

Biochemical Research

In biochemical studies, this compound is used to investigate protein-ligand interactions. The sulfonamide moiety can form hydrogen bonds with amino acid residues in proteins, allowing researchers to study binding affinities and mechanisms of action.

Material Science Applications

The compound has also found applications in materials science, particularly in the development of polymeric materials with enhanced properties. Its ability to modify polymer surfaces can lead to improved adhesion and compatibility with other materials, making it useful in coatings and composites .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various sulfonamides, including this compound. Results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Enzyme Inhibition

In another research effort focused on enzyme inhibition, this compound was tested against dihydropteroate synthase from different bacterial strains. The findings revealed that the compound effectively inhibited enzyme activity with IC50 values comparable to established sulfa drugs, indicating its potential as a therapeutic candidate.

Mecanismo De Acción

The mechanism by which 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide is compared with other similar compounds, such as:

4-Amino-N,N-dipropylbenzenesulfonamide: Similar structure but lacks the chloro group.

3-Amino-4-chlorobenzenesulfonamide: Similar structure but lacks the N,N-dipropyl groups.

N,N-Dipropylbenzenesulfonamide: Lacks both the amino and chloro groups.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Actividad Biológica

3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit enzymes such as carbonic anhydrase (CA) and cysteine proteases, which are crucial in various physiological and pathological processes. Inhibition of CA can lead to therapeutic effects in conditions like glaucoma and heart failure .

- Antimicrobial Activity : Similar to other sulfonamides, this compound exhibits antimicrobial properties by interfering with bacterial folate synthesis. This mechanism is pivotal in treating bacterial infections .

This compound displays several important biochemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClN₂O₂S |

| Molecular Weight | 270.76 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Log P | 2.1 |

Cellular Effects

Research indicates that this compound affects various cellular processes:

- Cell Proliferation : Studies have indicated that this compound can modulate cell cycle progression, potentially leading to altered cell growth rates in cancer cells.

- Apoptosis Induction : The compound has been observed to influence apoptotic pathways, promoting cell death in certain cancer types through caspase activation.

Case Studies

- Anticancer Activity : A study on the effects of sulfonamide derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines. The compound induced apoptosis through the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating its effectiveness as an antimicrobial agent .

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations (1-10 µM), the compound shows minimal toxicity while effectively inhibiting bacterial growth.

- High Doses : Higher concentrations (above 50 µM) can lead to cytotoxic effects on mammalian cells, emphasizing the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound undergoes metabolic transformations primarily via cytochrome P450 enzymes. It can influence the metabolism of other drugs, suggesting potential drug-drug interactions when used in combination therapies .

Propiedades

IUPAC Name |

3-amino-4-chloro-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN2O2S/c1-3-7-15(8-4-2)18(16,17)10-5-6-11(13)12(14)9-10/h5-6,9H,3-4,7-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMWAASMUQCGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.